

Technical Guide: Solubility and Stability of (+/-)-Myristoylcarnitine Chloride

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Compound of Interest

Compound Name: (+/-)-Myristoylcarnitine chloride

CAS No.: 14919-38-1

Cat. No.: B077716

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Executive Summary

(+/-)-Myristoylcarnitine chloride (C14-carnitine) is a zwitterionic, amphiphilic acylcarnitine comprising a 14-carbon saturated fatty acid chain esterified to a quaternary ammonium carnitine headgroup. While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid

-oxidation, the racemic mixture ((+/-)-form) is frequently employed as a chemical standard or surfactant in non-stereospecific physicochemical assays.

Key Technical Parameters:

- Molecular Formula:
- Molecular Weight: 408.02 g/mol
- Physical State: White to off-white crystalline solid (hygroscopic).
- Primary Solvents: Ethanol, DMSO, Water (micellar).
- Critical Instability: Ester hydrolysis at pH > 8.5.[1]

Chemical Foundation & Amphiphilicity

The solubility profile of myristoylcarnitine is dictated by its amphiphilic structure. The molecule possesses a highly polar, charged headgroup (quaternary amine and carboxylic acid) and a hydrophobic myristoyl tail (C14).

Structural Analysis

- **Headgroup:** Highly water-soluble; responsible for the compound's high solubility in aqueous buffers compared to non-ionic lipids.
- **Tail:** Hydrophobic C14 chain drives self-assembly into micelles above the Critical Micelle Concentration (CMC).
- **Linker:** The ester bond connecting the tail and headgroup is the "Achilles' heel" regarding stability, susceptible to nucleophilic attack (hydrolysis).

Racemate vs. Enantiomer

- **(+/-)-Racemate:** Contains both D- and L-isomers. Physically, the solubility and CMC are nearly identical to the pure L-isomer in achiral solvents (water, DMSO).
- **L-Isomer:** The biological substrate for Carnitine Palmitoyltransferase (CPT).
- **Note:** This guide applies to the chloride salt of the racemate, which generally exhibits higher aqueous solubility than the inner salt (zwitterion) forms due to the ionic dissociation of the chloride counterion.

Solubility Profile & Formulation Strategy

Solvent Compatibility Table

Quantitative solubility limits are critical for preparing stock solutions.

Solvent	Solubility Limit (approx.) ^[2]	Molarity (approx.)	Comments
Ethanol	~20 mg/mL	~49 mM	Recommended for Stock. Evaporates easily; biologically compatible in small volumes.
DMSO	~14 mg/mL	~34 mM	Recommended for Stock. Excellent solvency, but hygroscopic nature can accelerate hydrolysis if wet.
DMF	~20 mg/mL	~49 mM	Good solubility, but often toxic to biological systems.
Water / PBS	~10 mg/mL (25 mM)*	~25 mM	Above CMC. Forms clear micellar solutions. Kinetics of dissolution are slow; requires vortexing/warming.

Critical Micelle Concentration (CMC)

Understanding the CMC is vital for assay design. Below the CMC, the molecule exists as monomers; above it, it forms micelles.

- Estimated CMC (C14): ~40 – 100 μ M (0.04 – 0.1 mM).
 - Context: The CMC of the longer chain Stearoylcarnitine (C18) is ~10–25 μ M.^[3] As chain length decreases, CMC increases.
- Implication: At standard stock concentrations (mM range), myristoylcarnitine exists as micelles. When diluted into cell culture media (often μ M range), it may demicellize into

monomers, altering its bioavailability and membrane interaction kinetics.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for long-term storage.

- Weighing: Weigh 4.08 mg of **(+/-)-myristoylcarnitine chloride**.
 - Precaution: Handle rapidly; the chloride salt is hygroscopic.
- Solubilization: Add 1.0 mL of high-grade, anhydrous DMSO or Ethanol.
 - Why Anhydrous? Water traces in DMSO promote hydrolysis during freeze-thaw cycles.
- Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.
- Aliquot: Dispense into single-use aliquots (e.g., 50 μ L) to avoid repeated freeze-thaw cycles.
- Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Stability Profile

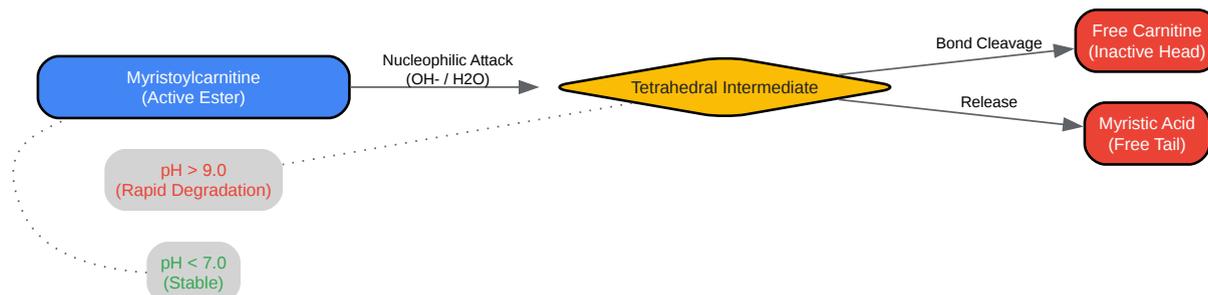
Chemical Hydrolysis (The Primary Degradation Pathway)

The ester linkage is thermodynamically unstable in the presence of water and base.

- Mechanism: Hydroxide ions (OH^-) attack the carbonyl carbon of the ester group, cleaving the molecule into Carnitine and Myristic Acid.
- pH Sensitivity:
 - pH 3.0 – 7.0: Stable. Hydrolysis is negligible at room temperature.
 - pH 7.4 (Physiological): Slow hydrolysis (weeks). Acceptable for acute assays (<24 hours).
 - pH > 8.5: Rapid hydrolysis.^[4] Half-life decreases to minutes/hours.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism and the impact of pH.



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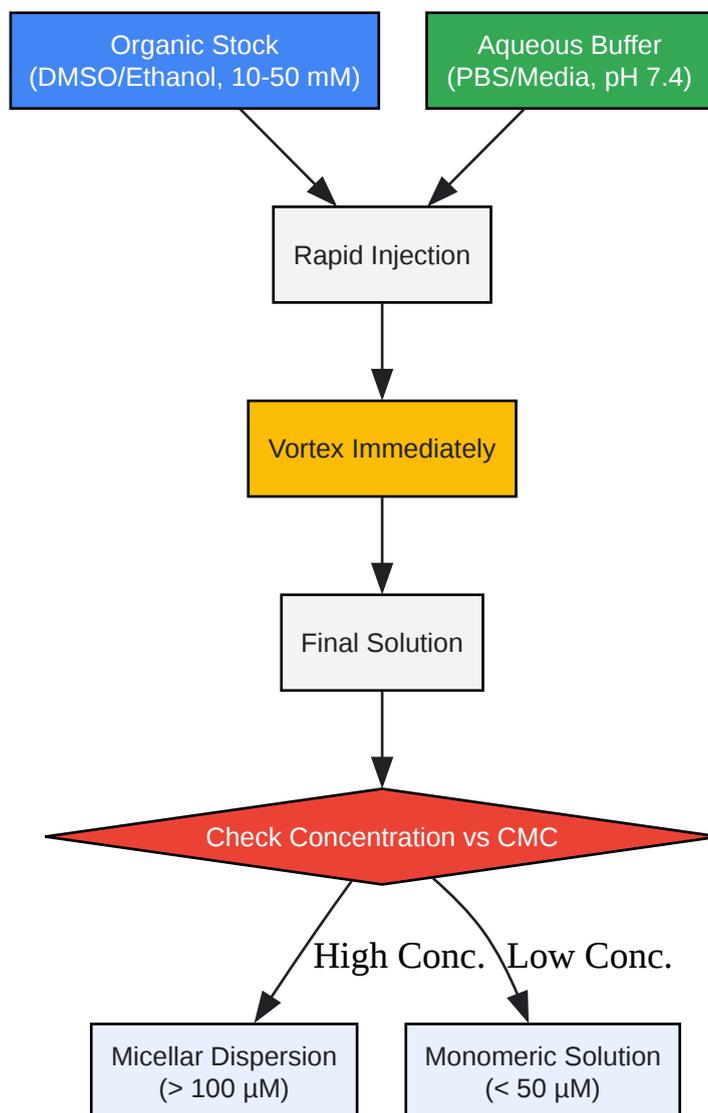
Caption: Mechanism of base-catalyzed ester hydrolysis. Stability is compromised significantly in alkaline environments.

Thermal Stability[5]

- Solid State: Stable at -20°C for years.[2]
- Aqueous Solution (RT): ~10–15% degradation over 24–48 hours at neutral pH.
- Aqueous Solution (37°C): Degradation accelerates. Ensure buffers are pH-stabilized (e.g., HEPES/MOPS) rather than simple bicarbonate which can drift alkaline.

Experimental Workflow: Aqueous Formulation

When introducing the hydrophobic stock into an aqueous system (e.g., cell culture), precipitation is a risk.



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Caption: Protocol for diluting organic stocks into aqueous buffers to ensure homogeneity.

Protocol Notes:

- "Spiking": Never add water to the DMSO stock. Always add the DMSO stock into the stirring aqueous buffer. This prevents transient high-concentration pockets that precipitate the lipid.
- Solvent Limit: Keep final DMSO/Ethanol concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

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